2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate is an organic compound that features a thiocyanate group attached to a phenyl ring substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate typically involves the reaction of 4-isopropylbenzaldehyde with thiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate exerts its effects involves interactions with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylacetic acid: Similar in structure but lacks the thiocyanate group.
Ethyl 2-oxo-4-phenylbutyrate: Contains a phenyl ring and a keto group but differs in the side chain structure.
Uniqueness
2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
56430-89-8 |
---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
[2-oxo-2-(4-propan-2-ylphenyl)ethyl] thiocyanate |
InChI |
InChI=1S/C12H13NOS/c1-9(2)10-3-5-11(6-4-10)12(14)7-15-8-13/h3-6,9H,7H2,1-2H3 |
InChI Key |
LSIDOQFDHICUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.